molecular formula C20H22O2 B11825432 3,7-Dimethyl-2,4,6-octatrienoic acid

3,7-Dimethyl-2,4,6-octatrienoic acid

Cat. No.: B11825432
M. Wt: 294.4 g/mol
InChI Key: PPGNMFUMZSAZCW-YCKRFSHJSA-N
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Description

Contextualization within Polyunsaturated Fatty Acids and Retinoid Analogues Research

3,7-Dimethyl-2,4,6-octatrienoic acid is classified as a polyunsaturated fatty acid (PUFA) due to its carbon chain containing multiple double bonds. wikipedia.org PUFAs are a critical area of research in biochemistry and nutrition, known for their roles in cell membrane structure and as precursors to signaling molecules. ontosight.ai The defining characteristic of polyunsaturated fatty acids is the presence of two or more carbon-carbon double bonds in their backbone. wikipedia.org

The structural attributes of this compound also position it as a retinoid analogue. Retinoids, a class of compounds derived from vitamin A, are characterized by a polyene chain. The biological significance of retinoids is vast, particularly their role in regulating gene expression through nuclear receptors. A closely related compound, (2E,4E,6E)-3,7-Dimethyl-8-oxo-2,4,6-octatrienoic acid, is recognized as an impurity of Tretinoin, a well-known synthetic retinoid. impurity.com This connection underscores the potential for this compound and its derivatives to interact with biological pathways typically associated with retinoids, such as those mediated by retinoic acid receptors (RAR). impurity.com

Research into the broader class of 2,4,6-octatrienoic acids has shown that they can activate the Peroxisome Proliferator-Activated Receptor-γ (PPARγ). PPARs are ligand-activated nuclear hormone receptors that form heterodimers with the retinoid X receptor (RXR) to exert their transcriptional activity. This functional link between PPARγ and RXR further solidifies the contextual placement of this compound within the research sphere of retinoid analogues.

Historical Perspectives on Structural Development and Early Biological Insights

The foundational research concerning this compound appears to be rooted in the mid-20th century, with a focus on its synthesis and the characterization of its various isomers. A key publication in this area is a 1960 article in the Journal of the American Chemical Society, which detailed the synthesis and characterization of the geometric and structural isomers of this compound. acs.org This early work was fundamental in establishing the chemical identity of the compound and its stereoisomeric forms, providing a crucial basis for any subsequent biological or chemical investigations.

While specific early biological insights into this compound are not extensively documented in readily available literature, the biological activities of structurally similar compounds have been a subject of research. For instance, various derivatives of octatrienoic acid have been investigated for their potential anti-inflammatory, antimicrobial, and antioxidant effects. The biological activity of such compounds is intrinsically linked to their specific molecular structure, including the configuration of their double bonds and the presence of any additional functional groups.

The table below summarizes the key research contexts for this compound.

Research ContextKey Aspects
Polyunsaturated Fatty Acid Possesses a carbon backbone with multiple double bonds.
Retinoid Analogue Structural similarity to retinoids; related compounds interact with retinoic acid receptors.
Historical Research Foundational work in the 1960s focused on synthesis and isomeric characterization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

(2E,4E,6E)-8-(3,4-dihydro-2H-naphthalen-1-ylidene)-3,7-dimethylocta-2,4,6-trienoic acid

InChI

InChI=1S/C20H22O2/c1-15(7-5-8-16(2)14-20(21)22)13-18-11-6-10-17-9-3-4-12-19(17)18/h3-5,7-9,12-14H,6,10-11H2,1-2H3,(H,21,22)/b8-5+,15-7+,16-14+,18-13?

InChI Key

PPGNMFUMZSAZCW-YCKRFSHJSA-N

Isomeric SMILES

C/C(=C\C(=O)O)/C=C/C=C(\C)/C=C1CCCC2=CC=CC=C21

Canonical SMILES

CC(=CC(=O)O)C=CC=C(C)C=C1CCCC2=CC=CC=C21

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 3,7 Dimethyl 2,4,6 Octatrienoic Acid and Its Analogs

Stereoselective Synthetic Approaches for Octatrienoic Acid Core Structures

The construction of the conjugated triene system of 3,7-dimethyl-2,4,6-octatrienoic acid requires robust and stereoselective carbon-carbon bond-forming reactions. Several classic and modern organometallic reactions have been adapted for this purpose, enabling the assembly of the polyene chain from smaller, readily available building blocks.

The Wittig reaction is a cornerstone in the synthesis of alkenes and has been extensively used in the assembly of polyenes. nih.gov This reaction involves the coupling of a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone to form a new carbon-carbon double bond. wikipedia.orgmasterorganicchemistry.com The stereochemical outcome of the reaction is highly dependent on the nature of the ylide.

Non-stabilized ylides (e.g., where the group attached to the carbanion is an alkyl group) typically react under kinetic control to produce predominantly the Z-alkene.

Stabilized ylides (where the attached group can delocalize the negative charge, such as a carbonyl or ester group) react under thermodynamic control, leading primarily to the E-alkene. organic-chemistry.org

In the context of this compound synthesis, a Wittig-type approach, specifically the Horner-Wadsworth-Emmons (HWE) reaction, is often preferred. The HWE reaction utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic than a corresponding Wittig ylide and typically affords the E-alkene with high selectivity. The water-soluble phosphine (B1218219) oxide byproduct is also more easily removed than the triphenylphosphine (B44618) oxide generated in a standard Wittig reaction.

A representative HWE strategy to form a dienoate intermediate is shown below:

Reactant 1 (Aldehyde)Reactant 2 (Phosphonate)Product (Dienoate)Typical Stereoselectivity
3-Methyl-2-butenalTriethyl phosphonoacetateEthyl 5-methyl-2,4-hexadienoate>95% E,E

This dienoate can then be further elaborated through subsequent chain elongation and functional group interconversion steps to yield the final octatrienoic acid structure.

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic halide or triflate. wikipedia.orgorganic-chemistry.org This methodology is particularly well-suited for the synthesis of complex, sensitive molecules like conjugated polyenes due to its mild reaction conditions and high tolerance for a wide variety of functional groups. uwindsor.ca

For the construction of a conjugated triene system, the Stille coupling can be employed to connect two smaller alkenyl fragments. For instance, an alkenylstannane can be coupled with an alkenyl iodide. A key advantage of the Stille reaction in polyene synthesis is that the stereochemistry of the double bonds in both coupling partners is generally retained in the final product. wikipedia.orgorganic-chemistry.org

A retrosynthetic disconnection for a triene system using a Stille coupling is illustrated in the table below.

Target Triene FragmentDisconnection StrategyFragment A (Organostannane)Fragment B (Alkenyl Halide)
A substituted 1,3,5-hexatrieneStille CouplingA vinylstannaneA vinyl iodide

The Reformatsky reaction involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.org This reaction generates an organozinc intermediate, often called a Reformatsky enolate, which then adds to the carbonyl group to form a β-hydroxy ester. organic-chemistry.org This product can be subsequently dehydrated to introduce a new carbon-carbon double bond, effectively elongating the carbon chain.

This reaction is particularly useful in polyene synthesis as the organozinc reagents are less basic than Grignard reagents or organolithiums, making them more tolerant of other functional groups like esters. organic-chemistry.org The reaction can be applied iteratively to build up the polyene chain. For example, an α,β-unsaturated aldehyde can be reacted with ethyl bromoacetate (B1195939) and zinc to form a γ,δ-unsaturated-β-hydroxy ester, which upon dehydration and further functional group manipulation, extends the conjugated system.

Carbonyl Compoundα-Halo EsterInitial Product (β-Hydroxy Ester)Final Product after Dehydration
CrotonaldehydeEthyl bromoacetateEthyl 3-hydroxy-2-methyl-4-hexenoateEthyl 2-methyl-2,4-hexadienoate

While historically significant, the Reformatsky reaction sometimes offers lower stereoselectivity compared to more modern methods like the Wittig-Horner or Stille reactions. beilstein-journals.org

Functional Group Interconversions and Chain Elongation Strategies

The synthesis of this compound rarely proceeds in a single step. It typically involves a multi-step sequence that requires the transformation of one functional group into another (Functional Group Interconversion, FGI) and the stepwise extension of the carbon skeleton (Chain Elongation). numberanalytics.comsolubilityofthings.com

FGIs are crucial for preparing the necessary precursors for key bond-forming reactions. Common transformations include:

Oxidation: An alcohol can be oxidized to an aldehyde, which is then ready to undergo a Wittig or HWE reaction.

Reduction: An ester or carboxylic acid can be reduced to an alcohol, which might then be converted into a halide for a subsequent coupling reaction.

Hydrolysis: A terminal ester group is often saponified (hydrolyzed under basic conditions) in the final step to yield the target carboxylic acid.

Chain elongation is the process of extending the carbon backbone. purdue.edu In polyene synthesis, this is often achieved through the iterative application of olefination reactions. A common strategy involves a two-carbon extension cycle:

An aldehyde is reacted with a two-carbon Wittig or HWE reagent (e.g., the ylide from triethyl phosphonoacetate) to form an α,β-unsaturated ester.

The ester group is reduced to an alcohol.

The alcohol is oxidized back to an aldehyde, now two carbons longer than the starting material.

This new aldehyde is ready for another cycle of olefination.

This iterative process allows for the controlled construction of the conjugated polyene chain with defined stereochemistry at each new double bond.

Derivatization Strategies for Enhancing Biological Activity

To improve the biological profile of this compound, medicinal chemists often synthesize analogs by modifying its structure. A common strategy involves replacing the simple dimethyl-substituted terminus with cyclic groups, which can enhance receptor binding affinity, improve metabolic stability, or alter pharmacokinetic properties.

The incorporation of cyclic moieties, such as cyclohexenyl and naphthalenyl rings, at one end of the polyene chain has been a fruitful strategy in the development of synthetic retinoids. These bulky, lipophilic groups can occupy specific hydrophobic pockets in retinoid receptors.

Cyclohexenyl Ring: The β-ionone ring, a trimethyl-substituted cyclohexenyl group, is the classic cyclic end-group found in natural vitamin A (retinol) and retinoic acid. Its synthesis is well-established and often serves as the starting point for building the polyene side chain.

Naphthalenyl Ring: Replacing the cyclohexenyl ring with a naphthalenyl system creates a class of aromatic retinoids. These analogs are often synthesized by coupling a suitable naphthalenyl-containing building block to the polyene side chain using methods like the Wittig or Stille reactions. For example, a naphthaldehyde derivative can be reacted with a phosphonium (B103445) ylide corresponding to the acyclic portion of the molecule. The synthesis of new tetrahydro-naphthalene-indole derivatives as retinoid analogs has been studied for their potential as antioxidative agents. nih.gov

The table below summarizes representative derivatizations and the synthetic rationale.

Original TerminusIncorporated RingRepresentative Analog ClassSynthetic Rationale
3,3-DimethylallylCyclohexenylRetinoids (e.g., Tretinoin)Mimics the natural Vitamin A structure to engage with retinoid receptors. nih.gov
3,3-DimethylallylNaphthalenylAromatic Retinoids (Arotinoids)The rigid, planar aromatic system can lead to altered receptor subtype selectivity and enhanced potency. nih.govnih.gov

These structural modifications are a key strategy in medicinal chemistry to fine-tune the biological activity of the parent this compound scaffold.

Aryl-Oxygen and Aryl-Nitrogen Linkage Modifications

The introduction of aryl moieties through oxygen or nitrogen linkages to the this compound backbone can significantly alter its electronic and steric properties. One notable example of an aryl-oxygen linkage is found in the synthetic compound 7-(2,3,5-trimethylphenoxy)-3,5-dimethyl-2,4,6-octatrienoic acid. scribd.com While the specific synthetic route for this exact molecule is not extensively detailed in readily available literature, its structure suggests a synthetic strategy likely involving the formation of an ether bond between a substituted phenol (B47542) and a derivative of the octatrienoic acid chain.

A plausible synthetic approach for creating such aryl-oxygen linkages is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This method typically involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing analogs of this compound, this could be adapted by reacting a substituted phenoxide, such as sodium 2,3,5-trimethylphenoxide, with an octatrienoic acid derivative bearing a suitable leaving group at the desired position. The success of this SN2 reaction would be contingent on the steric hindrance around the reaction center and the reactivity of the leaving group.

The formation of aryl-nitrogen linkages with the this compound backbone is less commonly documented. However, analogous reactions from other areas of organic synthesis suggest potential pathways. For instance, a nucleophilic substitution reaction where an aniline (B41778) or a substituted aniline derivative acts as the nucleophile, attacking an electrophilic center on the octatrienoic acid chain, could be a feasible approach. The reactivity of the aniline and the choice of solvent and catalyst would be critical to the success of such a synthesis.

Esterification of Hydroxyl and Carboxyl Groups

The carboxyl group of this compound is a prime site for modification through esterification. This reaction not only serves to protect the carboxylic acid functionality but also allows for the introduction of a wide variety of alkyl or aryl groups, thereby modulating the compound's lipophilicity and other physicochemical properties. Several standard esterification methods can be employed to achieve this transformation.

The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a viable method. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.comkhanacademy.orglibretexts.org This equilibrium-driven process typically requires a strong acid catalyst, such as sulfuric acid or tosic acid, and often involves using the alcohol as the solvent to drive the reaction towards the ester product. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

For more sensitive substrates or when milder conditions are required, the Steglich esterification offers an excellent alternative. wikipedia.orgorganic-chemistry.orgnih.govorganic-chemistry.org This method utilizes a coupling agent, most commonly dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.orgorganic-chemistry.org The reaction proceeds under mild, often room temperature, conditions and is known for its high yields and tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.org

A practical example of esterification in a related system is the synthesis of (E)-ethyl-3,7-dimethyl-2,7-octadienoate. This compound is prepared through a base-catalyzed condensation of 6-methyl-6-hepten-2-one (B88235) with ethyl α-dimethylphosphonate in the presence of sodium hydride in tetrahydrofuran (B95107) (THF). ias.ac.in This Horner-Wadsworth-Emmons type reaction yields a mixture of (E) and (Z) isomers, with the (E) isomer being the major product. ias.ac.in

The following table summarizes various esterification reactions applicable to this compound and its analogs, based on established methodologies.

Table 1: Esterification Reactions of this compound and Analogs

Ester Product Starting Alcohol Reaction Type Catalyst/Reagent Typical Conditions
Methyl 3,7-dimethyl-2,4,6-octatrienoate Methanol Fischer-Speier H₂SO₄ or TsOH Reflux in excess methanol
Ethyl 3,7-dimethyl-2,4,6-octatrienoate Ethanol Fischer-Speier H₂SO₄ or TsOH Reflux in excess ethanol
tert-Butyl 3,7-dimethyl-2,4,6-octatrienoate tert-Butanol Steglich DCC, DMAP Room temperature in CH₂Cl₂
Benzyl 3,7-dimethyl-2,4,6-octatrienoate Benzyl alcohol Steglich DCC, DMAP Room temperature in CH₂Cl₂

Methyl Substitution and Structural Homologation

Modification of the methyl groups and extension of the carbon backbone of this compound are advanced synthetic strategies for creating structural diversity. While direct substitution on the existing methyl groups of the target molecule is challenging, the strategic placement of methyl groups can be achieved during the synthesis of the carbon skeleton. For example, the synthesis of 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde, a related C10 dialdehyde, involves a multi-step process starting from smaller building blocks where the methyl groups are introduced at specific positions early in the synthetic sequence. google.com

For the homologation, or chain extension, of this compound, several classic organic reactions can be envisioned. The Arndt-Eistert reaction provides a method for the one-carbon homologation of a carboxylic acid. scribd.comwikipedia.orgorganic-chemistry.orgnrochemistry.comyoutube.com This process involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile, such as water, alcohol, or an amine, yields the homologous carboxylic acid, ester, or amide, respectively. organic-chemistry.orgnrochemistry.comyoutube.com

Another powerful tool for carbon chain extension is the Wittig reaction. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgnih.govlibretexts.org This reaction involves the treatment of an aldehyde or ketone with a phosphonium ylide to form an alkene. wikipedia.orgnih.govlibretexts.org To apply this to this compound, the carboxylic acid could first be reduced to the corresponding aldehyde. This aldehyde could then be subjected to a Wittig reaction with an appropriate phosphorane to extend the carbon chain and introduce a new double bond. The geometry of the newly formed double bond can often be controlled by the choice of the ylide and the reaction conditions. organic-chemistry.org

The following table outlines potential homologation strategies for this compound.

Table 2: Potential Homologation Strategies for this compound

Homologation Method Key Reagents Intermediate Product Type
Arndt-Eistert Reaction SOCl₂, CH₂N₂, Ag₂O, H₂O α-Diazoketone, Ketene Homologous carboxylic acid

Structure Activity Relationships Sar in 3,7 Dimethyl 2,4,6 Octatrienoic Acid Analogues

Influence of Geometric Isomerism on Biological Activity

Geometric isomerism, particularly the configuration of double bonds within the polyene chain, plays a pivotal role in determining the biological activity and receptor selectivity of 3,7-Dimethyl-2,4,6-octatrienoic acid analogues. The all-trans and 9-cis isomers of retinoic acid are classic examples that illustrate this principle. While RARs can bind both all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid with high affinity, RXRs exhibit a selective affinity for the 9-cis isomer. nih.gov

The all-trans configuration generally results in a more linear and extended conformation, which is favored by the ligand-binding pocket of RARs. In contrast, the bend in the polyene chain introduced by the cis configuration at the 9th position is a key determinant for binding to and activation of RXRs. nih.gov This differential binding translates to distinct downstream biological effects, as RARs and RXRs regulate different sets of genes.

CompoundReceptor SubtypeBinding Affinity (Kd, nM)Transcriptional Activation (EC50, nM)
all-trans-Retinoic AcidRARα0.2~10
RARβ0.5~10
RARγ0.7~10
RXRα>1000Inactive
9-cis-Retinoic AcidRARα0.4~10
RARβ0.6~10
RARγ0.5~10
RXRα15.7~20
RXRβ18.3~20
RXRγ14.1~20

This table presents representative data for retinoic acid isomers to illustrate the principle of geometric isomerism on receptor activity. Data sourced from multiple studies. nih.gov

Impact of Polyene Chain Modifications on Receptor Binding and Activation

Modifications to the polyene chain of this compound analogues can significantly alter their receptor binding affinity and activation potential. The length, rigidity, and presence of substituents on the polyene chain are all critical factors. The conjugated double bond system is essential for the intrinsic activity of these molecules.

Studies on synthetic retinoids have shown that replacing parts of the flexible polyene chain with more rigid structures, such as aromatic rings, can lock the molecule into a conformation that is favorable for receptor binding, thereby enhancing stability and potency. mdpi.com However, the length of the polyene chain is crucial. For instance, in the context of bacteriorhodopsin, a related retinal-binding protein, a polyene chain of at least nine carbons is necessary for the formation of a stable pigment that can photocycle, and a ten-carbon chain is required for high quantum efficiency of proton release. nih.gov This suggests that an optimal length of the linker region is necessary to properly position the terminal functional groups within the receptor's ligand-binding pocket.

Saturation of double bonds within the polyene chain, such as in dihydroretinoids, generally leads to a significant reduction in biological activity. While (R)-all-trans-13,14-dihydroretinoic acid can interact with RARs, its potency in cell-based assays is much lower than that of all-trans-retinoic acid, suggesting that the conjugated system is critical for efficient receptor activation. researchgate.net

Role of Terminal Ring Substituents in Receptor Selectivity and Potency

The terminal ring structure of this compound analogues is a key determinant of their receptor selectivity and potency. Modifications to this hydrophobic moiety can dramatically influence how the ligand interacts with the diverse ligand-binding pockets of the RAR and RXR subtypes.

Cyclohexenyl Ring Substitution Patterns

AnalogueModificationBiological Activity
Ethyl (E)-3,7-dimethyl-9-(exo-2-bicyclo[2.2.1]-heptyl)-2,4,6,8-nonatetraenoateBicyclic ring modificationModerate to excellent activity in inhibiting ornithine decarboxylase
Ethyl (E)-3,7-dimethyl-9-(2,2,6-trimethylbicyclo[4.1.0]hept-1-yl)-2,4,6,8-nonatetraenoateBicyclic ring modificationModerate to excellent activity in inhibiting ornithine decarboxylase

This table highlights examples of cyclohexenyl ring modifications and their reported biological activities. nih.gov

Naphthalenyl Ring Substitution and Conformational Constraints

Replacing the cyclohexenyl ring with a naphthalenyl or a tetrahydronaphthalenyl moiety has led to the development of highly potent and selective retinoids. These aromatic systems can introduce conformational constraints that lock the molecule into a bioactive conformation. For instance, the development of Bexarotene, which contains a pentamethyl-tetrahydronaphthyl group, resulted in a highly selective RXR agonist. nih.gov

Substitutions on the naphthalenyl ring can fine-tune receptor selectivity. For example, certain 6'-substituted naphthalene-2-carboxylic acid analogues have been shown to be potent and selective activators of RARγ, with little to no activity at RARα. nih.gov The position and nature of these substituents are critical for achieving this selectivity. The introduction of biaryl bonds to create conformationally restricted retinoids has also been a successful strategy in developing RXR-selective ligands. drugbank.com

Compound ClassReceptor SelectivityKey Structural Feature
6'-substituted naphthalene-2-carboxylic acid analoguesRARγ selectiveSubstitution at the 6' position of the naphthalene (B1677914) ring
(Z)-stilbenecarboxylic acids with tetramethyl-naphthalenyl groupRXR selectiveConformational restriction imposed by the Z-stilbene and naphthalenyl structure
Bexarotene (4-[1-(3,5,5,8,8-pentamethyltetralin-2-yl)ethynyl]benzoic acid)RXR selectivePentamethyl-tetrahydronaphthyl group

This table summarizes the influence of naphthalenyl and related aromatic systems on receptor selectivity. nih.govnih.govdrugbank.com

Stereochemical Determinants of Ligand-Receptor Interactions

The stereochemistry of this compound analogues is a critical factor governing their interaction with retinoid receptors. The three-dimensional arrangement of atoms in the ligand must be complementary to the topology of the receptor's ligand-binding pocket to ensure high-affinity binding and subsequent activation.

The importance of stereochemistry is evident in the selective binding of 9-cis-retinoic acid to RXRs, as discussed in the context of geometric isomerism. Beyond the configuration of the polyene chain, the stereochemistry of substituents on the terminal ring also plays a crucial role. For example, the synthesis of conformationally locked retinoids, where the polyene chain is incorporated into a ring system, has demonstrated that specific stereoisomers exhibit potent and selective RXR agonism. nih.govfigshare.com

Molecular modeling and biophysical studies have revealed that the ligand-binding pockets of RAR and RXR subtypes have distinct shapes and charge distributions. The stereoselective synthesis of annular 9-cis-retinoids, where the C10 and C19 positions are bridged by an alicyclic ring, has shown that the size and stereochemistry of this ring significantly impact binding affinity for RXRα. acs.org These findings underscore that a precise three-dimensional fit between the ligand and the receptor is a fundamental determinant of biological activity. The conformational flexibility of the ligand is also a key factor, with more rigid analogues often exhibiting higher receptor selectivity. nih.gov

Molecular Mechanisms of Action of 3,7 Dimethyl 2,4,6 Octatrienoic Acid and Its Derivatives

Nuclear Retinoid Receptor (RAR/RXR) Binding and Transactivation

The biological activities of 3,7-Dimethyl-2,4,6-octatrienoic acid and its related retinoid compounds are primarily mediated through their interaction with two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). semanticscholar.orgnih.gov These receptors are ligand-dependent transcription factors that regulate the expression of specific gene networks controlling cellular processes like proliferation, differentiation, and apoptosis. nih.govnih.gov RARs exist in three subtypes (α, β, and γ), as do RXRs (α, β, and γ). semanticscholar.orgnih.gov These receptors function by forming heterodimers, most notably RAR/RXR, which bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. nih.govtocris.comebi.ac.uk

Ligand Binding Domain Interactions and Conformational Changes

The activation of RARs and RXRs is initiated by the binding of a ligand, such as a derivative of this compound, to a specialized pocket within the receptor's C-terminal ligand-binding domain (LBD). nih.govtocris.com This binding event induces a critical conformational change in the LBD's structure. researchgate.net A key structural rearrangement involves the repositioning of the C-terminal helix, known as H12 or AF-2. nih.govresearchgate.net

In the absence of a ligand, the RAR/RXR heterodimer is typically bound to corepressor proteins (e.g., NCoR/SMRT), which recruit histone deacetylases to maintain a condensed, transcriptionally inactive chromatin state. nih.govebi.ac.ukresearchgate.net The ligand-induced conformational change causes the dissociation of these corepressor complexes. ebi.ac.ukresearchgate.net Simultaneously, the new conformation of the LBD creates a binding surface for the recruitment of coactivator proteins, which often possess histone acetyltransferase activity. ebi.ac.ukresearchgate.netresearchgate.net This coactivator binding facilitates chromatin decondensation and the initiation of transcription. researchgate.net

Agonism of Retinoic Acid Receptors (RARα, RARβ, RARγ)

Retinoic acid receptors are the primary targets for all-trans-retinoic acid (ATRA) and its various isomers and synthetic analogs. impurity.comnih.govnih.gov RARs are capable of binding both all-trans and 9-cis isomers of retinoic acid with high affinity. semanticscholar.orgnih.gov While specific data for this compound is limited, its derivatives, as part of the broader retinoid class, are designed to interact with these receptors to elicit biological responses. impurity.com Synthetic retinoids have been developed to act as selective agonists for specific RAR subtypes (RARα, RARβ, and RARγ), allowing for the targeted activation of distinct signaling pathways. nih.govnih.gov For instance, selective RARα agonists have been investigated for preventing neuronal cell death, while RARβ agonists have shown potential in models of nerve injury. nih.govnih.gov

Agonism of Retinoid X Receptors (RXRα, RXRβ, RXRγ)

Unlike RARs, retinoid X receptors are exclusively activated by the 9-cis isomer of retinoic acid. semanticscholar.orgnih.gov Certain synthetic derivatives of this compound have been identified as potent RXR agonists, also known as rexinoids. One such conformationally defined derivative, known as 9cUAB30, demonstrates specific agonistic activity towards RXRs while showing no activity at RARs. nih.gov

Research on 9cUAB30 has revealed a degree of selectivity among the three RXR subtypes. Transactivation assays indicated that this compound preferentially activates RXRα and RXRγ over RXRβ. nih.gov This subtype selectivity suggests that modifications to the compound's structure can modulate its interaction with the different RXR isoforms, potentially allowing for more targeted therapeutic effects. nih.gov

Table 1: RXR Subtype Selectivity of the this compound Derivative 9cUAB30 nih.gov
RXR SubtypeEC50 Value (nM)EC50 Ratio (α:β:γ)
RXRα0.580.58 : 23 : 3
RXRβ23
RXRγ3

Differential Activation of Homodimers and Heterodimers (e.g., RAR/RXR, RXR/PPAR)

RXRs play a central role in nuclear receptor signaling due to their ability to form both homodimers (RXR/RXR) and heterodimers with a large number of other nuclear receptors. nih.govbio-techne.comnih.gov The functional activity of these dimers depends on the specific partner and the ligands present.

RAR/RXR Heterodimers: This is the primary functional unit for mediating the effects of RAR ligands. nih.govresearchgate.net In this context, RXR is often considered a "silent" or "subordinated" partner; an RXR-specific agonist alone typically has minimal ability to activate transcription through the heterodimer. nih.govnih.gov However, when combined with an RAR agonist, RXR agonists can act synergistically to enhance the transcriptional activity of the heterodimer. nih.govnih.gov For example, the RXR agonist 9cUAB30 was shown to produce a synergistic retinoid activity when combined with the RAR agonist Am 80. nih.gov

RXR/PPAR Heterodimers: RXR also forms heterodimers with Peroxisome Proliferator-Activated Receptors (PPARs). nih.govnih.gov These are considered "permissive" heterodimers, meaning they can be transcriptionally activated by ligands for either partner, including an RXR agonist alone. tocris.comembopress.orgmdpi.com Therefore, an RXR agonist like a derivative of this compound can potentially activate gene expression through RXR/PPARγ heterodimers. embopress.org

Transcriptional Regulation of Downstream Target Genes

The ultimate function of ligand-activated RAR/RXR or RXR/PPAR heterodimers is to regulate the transcription of downstream target genes. nih.gov After ligand binding and coactivator recruitment, the receptor complex bound to its specific DNA response element (RARE or PPRE) promotes the assembly of the general transcription machinery, leading to the synthesis of messenger RNA and subsequent protein production. ebi.ac.ukresearchgate.net The specific set of genes regulated depends on the receptor subtype activated, the cellular context, and the presence of accessible response elements in the chromatin. researchgate.net Retinoid-responsive genes are involved in a wide array of biological functions, including cell cycle control, apoptosis, and differentiation. nih.gov

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

Research has identified a closely related compound, 2,4,6-octatrienoic acid (referred to as Octa), and its derivatives as direct modulators of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.govnih.govresearchgate.netmdpi.com PPARs are ligand-activated nuclear receptors that form obligate heterodimers with RXRs to regulate gene expression. nih.govnih.govresearchgate.net The PPARγ subtype is a key regulator of lipid metabolism, cellular differentiation, and inflammation. nih.govresearchgate.net

Studies have demonstrated that the activation of PPARγ by Octa and its methoxy (B1213986) derivative (A02) is necessary for their observed biological effects in skin cells. nih.govresearchgate.netmdpi.com This activation leads to the promotion of antioxidant defenses and the protection of human keratinocytes from damage induced by UV radiation. nih.govnih.govmdpi.com The mechanism involves the activated PPARγ/RXR heterodimer binding to PPAR-responsive elements (PPREs) in the promoters of target genes, thereby controlling their expression. nih.gov The discovery of this activity highlights a distinct but complementary signaling pathway for derivatives of octatrienoic acid, linking retinoid-related structures to the PPAR signaling network. nih.govresearchgate.net

Table 2: Biological Effects Mediated by PPARγ Activation by 2,4,6-Octatrienoic Acid (Octa) and its Derivatives nih.govnih.govresearchgate.netmdpi.comuni-luebeck.de
Biological EffectCell TypeKey Outcome
PhotoprotectionHuman KeratinocytesProtects against UVA- and UVB-induced damage.
Antioxidant DefenseHuman Melanocytes & KeratinocytesIncreases biological antioxidant potential; upregulates catalase expression and activity.
DNA RepairHuman KeratinocytesAugments DNA repair mechanisms following UV damage.
Melanogenesis PromotionHuman MelanocytesUpregulates tyrosinase and MITF expression, leading to increased melanin (B1238610) content.
Anti-senescenceHuman FibroblastsCounteracts stress-induced senescence-like phenotype.

Ligand Activation and Gene Expression Profiling

The primary mechanism of action identified for 2,4,6-octatrienoic acid (Octa) and its derivatives is the activation of the Peroxisome Proliferator-Activated Receptor-γ (PPARγ), a ligand-activated nuclear hormone receptor. nih.gov Activation of PPARγ is essential for the biological effects of these compounds. uni-luebeck.denih.gov As a PPARγ agonist, Octa initiates a cascade of downstream effects by regulating the expression of target genes that contain PPAR-responsive elements in their promoters. nih.gov This transcriptional regulation influences a variety of cellular processes, including antioxidant defense, melanogenesis, and cell differentiation. mdpi.comnih.gov

Studies in normal human keratinocytes and melanocytes have demonstrated that treatment with Octa or its methoxy derivative, (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic acid (A02), leads to significant changes in gene expression. nih.govmdpi.com A notable effect is the upregulation of key antioxidant enzymes, such as catalase and heme oxygenase-1 (HO-1), which enhances the cell's capacity to defend against oxidative stress. nih.gov

Furthermore, in melanocytes, Octa promotes melanogenesis by up-regulating the expression of tyrosinase and the microphthalmia-associated transcription factor (MITF). uni-luebeck.denih.govmanchester.ac.uk In the context of skin carcinoma cells, these compounds can inhibit proliferation and promote the expression of differentiation markers. mdpi.comnih.gov They have also been shown to counteract the epithelial-mesenchymal transition (EMT) process, a critical step in cancer progression, by modulating the expression of associated mesenchymal markers. mdpi.comnih.gov

Table 1: Gene Expression Changes Induced by 2,4,6-Octatrienoic Acid and Its Derivatives via PPARγ Activation

Gene/Protein TargetEffect of CompoundCellular ProcessReferences
CatalaseUpregulationAntioxidant Defense nih.govuni-luebeck.denih.gov
Heme oxygenase-1 (HO-1)UpregulationAntioxidant Defense nih.gov
TyrosinaseUpregulationMelanogenesis uni-luebeck.denih.govmanchester.ac.uk
Microphthalmia-associated transcription factor (MITF)UpregulationMelanogenesis uni-luebeck.denih.govmanchester.ac.uk
Differentiation MarkersUpregulationCell Differentiation mdpi.comnih.gov
Mesenchymal MarkersDownregulation (counteracts TGF-β1-induced increase)Inhibition of Epithelial-Mesenchymal Transition (EMT) mdpi.comnih.gov

Influence on Lipid Biosynthesis Pathways

The activation of PPARγ by 2,4,6-octatrienoic acid and its derivatives plays a crucial role in the regulation of lipid metabolism. mdpi.com PPARγ is a known key regulator of genes involved in several aspects of lipid homeostasis, including adipogenesis and epidermal lipid synthesis. nih.govmdpi.com

Specifically, in skin, PPARγ activation is critical for maintaining the permeability barrier, a function intrinsically linked to the synthesis and organization of epidermal lipids. nih.gov Research has shown that 2,4,6-octatrienoic acid and its derivative A02 can counteract the cell membrane lipid remodeling that is induced by transforming growth factor-beta 1 (TGF-β1) during the epithelial-mesenchymal transition. mdpi.comnih.gov This modulation helps to stabilize the cell membrane composition and influences the release of bioactive lipids that are involved in EMT. mdpi.com While the overarching regulatory role in epidermal lipid synthesis is established, the specific enzymatic targets within the lipid biosynthesis pathways directly modulated by these compounds require further detailed investigation.

Table 2: Effects on Lipid-Related Processes

ProcessEffect of CompoundMechanismReferences
Epidermal Lipid SynthesisRegulationPPARγ Activation nih.gov
Cell Membrane Lipid RemodelingCounteracts TGF-β1-induced changesPPARγ Activation mdpi.comnih.gov
Permeability Barrier HomeostasisRegulationPPARγ Activation nih.gov

Modulation of Kinase Activity

Based on the conducted searches, no information was found regarding a direct interaction between this compound or its known derivatives and the Proto-oncogene Tyrosine-protein Kinase Src.

Epigenetic Regulation and DNA Modulation

Based on the conducted searches, no information was found regarding the impact of this compound or its derivatives on DNA methyltransferases.

Based on the conducted searches, no information was found regarding the anti-telomerase activity of this compound or its derivatives. However, it has been noted that 2,4,6-octatrienoic acid promotes the effective removal of UV-induced DNA damage and augments DNA repair mechanisms, which represents a broader role in maintaining genomic integrity. nih.govresearchgate.net

Interactions with Cellular Retinoic Acid-Binding Proteins (CRABPs)

Cellular Retinoic Acid-Binding Proteins (CRABPs) are small cytosolic proteins that play a crucial role in regulating the intracellular concentration and trafficking of retinoic acid. mdpi.com There are two main isoforms, CRABP I and CRABP II, which, despite sharing a high degree of structural similarity, are understood to have distinct functions. nih.gov CRABP II is primarily involved in channeling all-trans-retinoic acid (atRA) to Retinoic Acid Receptors (RARs) within the nucleus, thereby participating in the canonical genomic signaling pathway of retinoids. In contrast, CRABP I is thought to be more involved in the sequestration of atRA and its delivery to metabolic enzymes. mdpi.com

While direct experimental data on the interaction of this compound with CRABP I and CRABP II is not available in current scientific literature, an understanding of its potential binding can be inferred from the well-established structure-activity relationships of other retinoids with these proteins. The binding of retinoids to CRABPs is a highly specific process governed by the structural features of both the ligand and the protein's binding pocket.

A primary requisite for high-affinity binding to CRABPs is the presence of a terminal carboxylic acid group. nih.govnih.gov This carboxylate moiety forms a network of ionic and hydrogen bonds with a triad (B1167595) of highly conserved amino acid residues at the base of the binding pocket. nih.govacs.org For CRABP I, these residues are typically Arginine 131 and Arginine 111, while in CRABP II they are Arginine 132 and Arginine 111. nih.govacs.org Tyrosine 133 (CRABP I) or Tyr134 (CRABP II) also contributes to the stabilization of this interaction. proteopedia.org Given that this compound possesses a terminal carboxylic acid group, it is highly probable that it would engage in similar electrostatic interactions with these key arginine residues.

The remainder of the ligand is accommodated within a hydrophobic β-barrel structure. proteopedia.org The polyene chain of atRA is known to form van der Waals interactions with the non-polar side chains of amino acids lining this pocket. The acyclic nature of this compound, in contrast to the β-ionone ring of atRA, would influence its fit and orientation within this hydrophobic cavity. The methyl substitutions at positions 3 and 7 of the octatrienoic acid chain would further dictate the steric complementarity with the binding pocket. The flexibility of the acyclic backbone may allow it to adopt a conformation that optimizes hydrophobic contacts.

The binding affinities of various natural and synthetic retinoids for CRABP I and CRABP II have been determined, providing a benchmark for potential interactions. All-trans-retinoic acid binds to both proteins with high affinity, exhibiting dissociation constants (Kd) in the nanomolar range. nih.gov

Table 1: Experimentally Determined Binding Affinities of Selected Retinoids for CRABP I and CRABP II
CompoundCRABP I Kd (nM)CRABP II Kd (nM)
all-trans-Retinoic Acid~0.4 - 4.7~2 - 7.6
13-cis-Retinoic AcidSignificantly lower affinity than atRASignificantly lower affinity than atRA
9-cis-Retinoic Acid~200~200
Acitretin~3~15
Kd (Dissociation Constant) is a measure of binding affinity, where a smaller value indicates a stronger interaction. pharmacologycanada.org Data compiled from multiple sources. nih.govnih.govresearchgate.net

The structural basis of these interactions has been elucidated through X-ray crystallography and site-directed mutagenesis studies, which have identified key amino acid residues within the ligand-binding pocket.

Table 2: Key Amino Acid Residues in the Ligand-Binding Pocket of CRABP I and CRABP II Involved in Retinoid Binding
CRABP I ResidueCRABP II ResidueInteraction TypeInteracting Ligand Moiety
Arginine 131Arginine 132Ionic/Hydrogen BondCarboxylic Acid
Arginine 111Arginine 111Ionic/Hydrogen BondCarboxylic Acid
Tyrosine 133Tyrosine 134Hydrogen BondCarboxylic Acid
Proline 39, Threonine 56, Leucine 120-HydrophobicPolyene Chain/Hydrophobic Body
Residue numbering may vary slightly depending on the species and specific protein construct. Data based on structural and mutagenesis studies. nih.govacs.orgproteopedia.org

Cellular and Biochemical Effects of 3,7 Dimethyl 2,4,6 Octatrienoic Acid Analogues

Regulation of Cellular Proliferation and Differentiation Pathways

Retinoids, including analogues of 3,7-Dimethyl-2,4,6-octatrienoic acid, are potent regulators of cell fate, capable of either inhibiting proliferation or inducing differentiation depending on the cellular context and the specific structure of the analogue.

Analogues of this compound have demonstrated significant potential in modulating the differentiation of hematopoietic cells, particularly in models of acute promyelocytic leukemia (APL) and juvenile myelomonocytic leukemia (JMML). The APL cell line NB4 is a standard model for studying retinoid-induced differentiation.

Research into conformationally constrained retinoic acid analogues has yielded compounds with notable activity. One such analogue, UAB8, an 8-(2'-cyclohexen-1'-ylidene)-3,7-dimethyl-2,4,6-octatrienoic acid derivative, has shown biological properties similar to all-trans-retinoic acid (ATRA). In in-vitro assays, both the (all-E)- and (13Z)-isomers of UAB8 were found to be twice as active as ATRA in inducing the differentiation of NB4 cells. nih.gov However, only the (all-E)-UAB8 isomer displayed activity comparable to natural retinoids in inhibiting aberrant myeloid colony growth from JMML patient cells. nih.gov

Another analogue, UAB30, which has different nuclear receptor binding properties, showed much-reduced activity in APL assays and was only moderately effective in JMML assays. nih.gov This highlights the structure-dependent activity of these analogues. While (all-E)-UAB30 binds effectively to the retinoic acid receptor alpha (RARα), it does not activate transcription mediated by RARα homodimers, which may account for its reduced efficacy in these models. nih.gov

Table 1: Comparative Activity of this compound Analogues in Hematopoietic Cancer Models

CompoundChemical NameActivity in APL (NB4 Cell Differentiation)Activity in JMML (Myeloid Colony Inhibition)
(all-E)-UAB8(all-E)-8-(2'-ethyl-3'-isopropyl-2'-cyclohexen-1'-ylidene)-3,7-dimethyl-2,4,6-octatrienoic acid2-fold more active than all-trans-retinoic acidComparable activity to natural retinoids
(13Z)-UAB8(13Z)-8-(2'-ethyl-3'-isopropyl-2'-cyclohexen-1'-ylidene)-3,7-dimethyl-2,4,6-octatrienoic acid2-fold more active than all-trans-retinoic acidLess active than (all-E) isomer
(all-E)-UAB30(all-E)-8-(3',4'-dihydro-1'(2'H)-naphthalen-1'-ylidene)-3,7-dimethyl-2,4,6-octatrienoic acidMuch reduced activityModerately effective

Retinoid analogues are well-established modulators of epidermal keratinocyte growth and differentiation. As a class, these compounds generally inhibit the proliferation of keratinocytes. nih.gov This effect is crucial for maintaining normal skin structure and is harnessed in various dermatological applications. Retinoids interact with receptors within keratinocytes, influencing the secretion of transcription and growth factors that control the proliferation of the basal layer of epidermal cells. nih.gov

The effect on differentiation is more complex and can be analogue-specific. While a physiological level of retinoid signaling is necessary to promote normal differentiation and keratinization, some synthetic analogues can partially inhibit this process. nih.govencyclopedia.pub For example, studies using neonatal mouse epidermal keratinocyte cultures showed that while all tested vitamin A analogues inhibited proliferation, certain compounds partially inhibited the synthesis of specific differentiation proteins. nih.gov This demonstrates that the inhibition of basal cell proliferation by these analogues does not automatically lead to the expression of cell differentiation, suggesting that these two processes can be controlled separately. nih.gov

Influence on Cell Motility and Invasion

The ability of cancer cells to invade surrounding tissues is a critical step in metastasis. Analogues of this compound can influence this process by modulating key cellular programs like the epithelial-mesenchymal transition (EMT) and by regulating the expression of enzymes that degrade the extracellular matrix.

Epithelial-mesenchymal transition (EMT) is a cellular program where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal cells. This transition is characterized by the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, including N-cadherin and Vimentin. abcam.com

Retinoid signaling is implicated in the regulation of EMT. Research has shown that a deficiency in vitamin A can induce EMT, as evidenced by decreased levels of E-cadherin and β-catenin and increased levels of N-cadherin in affected tissues. researchgate.net This suggests that retinoids, such as this compound analogues, play a role in maintaining the epithelial phenotype. They can modulate key signaling pathways that drive EMT, such as the transforming growth factor-beta (TGF-β) pathway, potentially reversing or suppressing the transition and thereby reducing cell motility and invasion. researchgate.net

Table 2: Key Protein Markers Modulated During Epithelial-Mesenchymal Transition (EMT)

Marker TypeProteinFunctionChange During EMT
EpithelialE-cadherinMediates cell-cell adhesionDecreased
Epithelialβ-cateninComponent of cell adhesion complexesDecreased at membrane
MesenchymalN-cadherinMediates weaker cell adhesion, promotes motilityIncreased
MesenchymalVimentinIntermediate filament protein, increases flexibilityIncreased
MesenchymalSNAILTranscription factor that represses E-cadherinIncreased

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for degrading components of the extracellular matrix (ECM). nih.gov The degradation of the ECM is essential for cancer cells to invade local tissue and metastasize. nih.gov Increased expression of MMPs, such as MMP-2 (gelatinase A) and MMP-9 (gelatinase B), is often correlated with cancer progression. nih.gov

Retinoic acid and its analogues can inhibit tumor invasion by suppressing the synthesis of various MMPs. nih.govnih.gov The pattern of MMP inhibition is highly specific to the retinoid analogue and the cancer cell type. nih.gov For instance, a retinoic acid receptor alpha (RARα) antagonist was shown to suppress MMP-1 and MMP-2 synthesis in a melanoma cell line but not in squamous cell carcinoma lines. nih.gov In contrast, a RARγ antagonist reduced MMP-2 levels in a different cell line. nih.gov This specificity allows for the targeted modulation of MMP expression, which can decrease the invasive potential of tumor cells. Gene expression of MMPs is known to be carefully regulated by several factors, including retinoic acid. mdpi.com

Antioxidant and Anti-inflammatory Cellular Responses

Beyond their effects on cell growth and invasion, analogues of this compound can also modulate cellular responses to oxidative stress and inflammation.

The parent compound, 2,4,6-Octatrienoic acid, has been shown to be a potent antioxidant. researchgate.net In studies on normal human melanocytes, it was found to promote antioxidant defense by increasing the biological antioxidant potential and upregulating the expression and activity of the antioxidant enzyme catalase. nih.gov This effect was mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov

Furthermore, retinoids as a class possess anti-inflammatory properties. youtube.com They can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma. youtube.com The molecular mechanisms often involve the inhibition of key inflammatory signaling pathways, such as the nuclear factor-κB (NF-κB) pathway, which is a central regulator of the expression of inflammatory genes. mdpi.com By reducing oxidative stress and suppressing the production of inflammatory mediators, these compounds can help mitigate inflammatory cellular responses. mdpi.com

Inhibition of Oxidative Stress and Reactive Oxygen Species (ROS)

Research has demonstrated that 2,4,6-octatrienoic acid possesses notable antioxidant properties. researchgate.net The compound contributes to the cellular defense against oxidative stress by enhancing the biological antioxidant potential. nih.gov Studies in normal human melanocytes have shown that treatment with 2,4,6-octatrienoic acid leads to an increase in the expression and activity of catalase, a key enzyme in the decomposition of hydrogen peroxide and a critical component of the cell's antioxidant defense system. nih.gov This activity helps to mitigate the damaging effects of reactive oxygen species (ROS) within the cell.

Table 1: Antioxidant Effects of 2,4,6-Octatrienoic Acid

Cellular Effect Mechanism Target Cell Type
Increased Antioxidant Defense Upregulation of Catalase expression and activity. Normal Human Melanocytes

Protection Against UV-induced Cellular Damage

Analogues of this compound have shown significant efficacy in protecting skin cells from damage induced by ultraviolet (UV) radiation. researchgate.netresearchgate.net The activation of PPAR-γ by 2,4,6-octatrienoic acid is a key mechanism in preventing cutaneous UV damage. researchgate.net In human keratinocytes and epidermal skin equivalents, this compound promotes enhanced cell survival and facilitates the effective removal of DNA damage caused by UV exposure. researchgate.net Furthermore, topical application of a sunscreen containing 0.1% 2,4,6-octatrienoic acid has been found to protect against the formation of sunburn cells (SBCs) and reduce the number of apoptotic keratinocytes following UVB irradiation. researchgate.net

Table 2: Photoprotective Effects of 2,4,6-Octatrienoic Acid Against UV Radiation

Protective Action Observed Effect Cell/Tissue Model
DNA Damage Repair Effective removal of UV-induced DNA damage. Human Keratinocytes
Cell Survival Greater cell survival post-UV exposure. Human Keratinocytes
Apoptosis Reduction Reduced number of apoptotic keratinocytes. Human Epidermal Skin Equivalents

Inhibition of Cell Membrane Lipoperoxidation

The parrodiene family of compounds, which includes analogues of this compound, has been recognized for its ability to inhibit the lipoperoxidation of cell membranes. researchgate.net This process, a hallmark of oxidative damage, involves the degradation of lipids in the cell membrane by free radicals, leading to compromised membrane integrity and cell injury. The inhibitory action of these compounds on lipoperoxidation underscores their antioxidant capabilities and their role in maintaining cellular health. researchgate.net

Modulation of Inflammatory Enzyme Activity

Parrodiene derivatives exhibit anti-inflammatory activity. researchgate.net While direct studies on this compound's effect on specific enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are limited, related polyunsaturated fatty acids have shown such modulatory effects. For instance, topical treatment with 11,14,17-eicosatrienoic acid (ETA) was found to suppress the UV-induced expression of COX-2 in mice. nih.gov COX-2 is an inducible enzyme involved in inflammatory processes. caldic.com This suggests that similar compounds could possess the potential to modulate the activity of key pro-inflammatory enzymes. nih.gov

Melanogenesis Induction in Specific Cell Types

A significant biochemical effect of 2,4,6-octatrienoic acid is its role as a novel promoter of melanogenesis. researchgate.netnih.gov In normal human melanocytes and organ-cultured human skin, this compound has been shown to stimulate the production of melanin (B1238610). nih.gov The mechanism involves the upregulation of key proteins in the melanogenesis pathway, including tyrosinase and the microphthalmia-associated transcription factor (MITF). nih.gov This leads to a measurable increase in intracellular melanin content. researchgate.net This effect is also mediated through the activation of PPAR-γ. nih.gov

Table 3: Pro-melanogenic Effects of 2,4,6-Octatrienoic Acid

Effect Mechanism Cell/Tissue Model
Increased Melanin Content Upregulation of tyrosinase and MITF expression. Cultured Human Epidermal Melanocytes

Impact on Cellular Senescence Phenotypes

Analogues of this compound have been investigated for their ability to counteract cellular senescence, a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. researchgate.netnih.gov Parrodienes have been noted to counter a senescence-like phenotype in fibroblasts. nih.gov Specifically, 2,4,6-octatrienoic acid was evaluated for its capacity to counteract photo-induced cell senescence, suggesting a potential role for these compounds in mitigating senescence-associated cellular phenotypes. researchgate.net

Metabolic Profiling and Enzyme Interactions of 3,7 Dimethyl 2,4,6 Octatrienoic Acid Derivatives

In Vitro Phase I and Phase II Metabolic Characterization

Identification of Cytochrome P450 Isozymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19)

No studies have been published that identify which, if any, of these key drug-metabolizing CYP isozymes are involved in the oxidative metabolism of 3,7-Dimethyl-2,4,6-octatrienoic acid.

Characterization of Glucuronosyltransferase Isozymes (UGT1A3, UGT1A9)

Similarly, there is a lack of data on the potential for this compound to undergo glucuronidation and which specific UGT isozymes might catalyze this reaction.

Metabolic Kinetics and Enzymatic Inhibition/Induction Studies

Hyperbolic Kinetics, Autoactivation, and Substrate Inhibition Phenomena

Without experimental data, it is impossible to characterize the kinetic profile of any potential metabolism of this compound, including whether it follows standard Michaelis-Menten kinetics or exhibits more complex phenomena.

Induction Potential of Drug-Metabolizing Enzymes (e.g., CYP1A2, CYP2B6, CYP3A4)

The potential for this compound to induce the expression of key drug-metabolizing enzymes, which could lead to drug-drug interactions, has not been investigated.

Preclinical Pharmacokinetic Characterization in Animal Models

There are no published preclinical studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in any animal models.

Absorption, Distribution, and Elimination Profiles

The absorption, distribution, and elimination of this compound derivatives are expected to follow pathways similar to other lipid-soluble compounds, such as retinoids. Following oral administration, these compounds are likely absorbed from the small intestine. The presence of food, particularly fat, may enhance their absorption, a characteristic observed with other retinoids mdpi.com.

Once absorbed, these derivatives are expected to be distributed throughout the body. Their lipophilic nature suggests potential for accumulation in fatty tissues. The distribution is a dynamic process, with the compound moving between the bloodstream and various tissues nih.gov.

Elimination of these compounds and their metabolites likely occurs through both renal and fecal routes. The liver is expected to play a central role in their metabolism, converting them into more water-soluble forms that can be more easily excreted by the kidneys in urine or eliminated in the feces via biliary excretion nih.gov. Enterohepatic circulation, a process where compounds are excreted in the bile and then reabsorbed in the intestine, may also play a role, potentially prolonging their presence in the body nih.gov.

Interactive Data Table: Pharmacokinetic Parameters of Peretinoin (NIK-333), an Acyclic Retinoid, After a Single Oral Dose.

DoseCmax (ng/mL)AUC (ng·h/mL)
300 mg158.3 ± 62.11089.4 ± 401.8
600 mg323.7 ± 123.52243.9 ± 845.7
900 mg487.6 ± 189.23456.7 ± 1345.6

Data represents mean ± standard deviation. Cmax refers to the maximum plasma concentration, and AUC (Area Under the Curve) represents the total drug exposure over time. This data is derived from a phase I clinical trial of the acyclic retinoid NIK-333 and is presented here as a proxy for this compound derivatives due to structural similarities.

Apparent Clearance and Elimination Half-life Dynamics

The apparent clearance and elimination half-life are crucial parameters that determine the duration of action and dosing frequency of a compound. For retinoids, these values can vary significantly based on their specific chemical structure. For instance, isotretinoin has an elimination half-life of 10 to 20 hours, while etretinate has a much longer half-life of approximately 120 days with long-term administration nih.gov.

The clearance of this compound derivatives is anticipated to be primarily hepatic, involving metabolic transformation by liver enzymes nih.gov. The rate of clearance will directly influence the elimination half-life. A higher clearance rate results in a shorter half-life and vice versa.

Interactive Data Table: Comparative Elimination Half-lives of Various Retinoids.

CompoundElimination Half-life (t½)
Isotretinoin10 - 20 hours nih.gov
Etretinate~120 days (long-term use) nih.gov
9-cis-retinoic acid1.3 - 2.4 hours nih.gov

This table provides a comparative overview of the elimination half-lives of different retinoids to illustrate the range of pharmacokinetic profiles within this class of compounds.

Relationship to Natural Metabolic Pathways (e.g., Vitamin A, Geraniol Metabolism)

The chemical structure of this compound strongly suggests a close relationship with the metabolic pathways of Vitamin A (retinol) and geraniol.

Vitamin A Metabolism: this compound is an acyclic analog of retinoic acid, the active metabolite of Vitamin A. This structural similarity implies that it may interact with the same enzymatic machinery and transport proteins involved in Vitamin A metabolism. For instance, it may be a substrate for cytochrome P450 enzymes, which are known to be involved in the catabolism of retinoic acid nih.gov. Furthermore, its biological effects could be mediated through binding to retinoic acid receptors (RAR) and retinoid X receptors (RXR), similar to other retinoids.

Geraniol Metabolism: Geraniol, a naturally occurring acyclic monoterpene alcohol, is a plausible metabolic precursor to this compound. The metabolism of geraniol can proceed through oxidation to form geranial and subsequently geranic acid. Further enzymatic modifications could potentially lead to the formation of this compound. This metabolic link is significant as geraniol is a common component of essential oils and is found in many plants. The enzymes involved in geraniol metabolism, such as alcohol and aldehyde dehydrogenases, may therefore also play a role in the biotransformation of this compound.

The metabolism of related acyclic diterpenoids, such as geranylgeranoic acid, has been shown to involve enzymes like monoamine oxidase B and cytochrome P450 3A4 in the liver, further highlighting the potential enzymatic pathways for this compound metabolism.

Advanced Analytical Methodologies for the Study of 3,7 Dimethyl 2,4,6 Octatrienoic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structural features of 3,7-Dimethyl-2,4,6-octatrienoic acid, from its carbon-hydrogen framework to its functional groups and conjugated system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit characteristic signals corresponding to the different types of protons in the molecule. The olefinic protons of the conjugated system are expected to resonate in the downfield region, typically between 5.20 and 6.40 ppm, due to the deshielding effect of the double bonds. nih.gov The exact chemical shifts and coupling constants would be influenced by the specific geometry (E/Z) of the double bonds. The methyl protons at the C3 and C7 positions would appear as distinct singlets or doublets in the upfield region. The acidic proton of the carboxyl group is expected to be a broad singlet, typically appearing far downfield, around 12 δ. libretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The carboxyl carbon is expected to have a chemical shift in the range of 165 to 185 δ. libretexts.org The sp² hybridized carbons of the conjugated triene system would resonate in the olefinic region of the spectrum. The methyl carbons would appear at the most upfield positions. Carbons in α,β-unsaturated acids tend to appear at the upfield end of the typical range for carboxyl carbons (around 165 δ). libretexts.org

A detailed, unambiguous assignment of all proton and carbon signals would require two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
COOH~12.0 (broad singlet)~165-170
C2-H~5.8-6.2 (doublet)~120-130
C3-CH₃~1.9-2.2 (singlet)~15-25
C4-H~6.0-6.5 (multiplet)~130-140
C5-H~6.0-6.5 (multiplet)~130-140
C6-H~6.0-6.5 (multiplet)~130-140
C7-CH₃~1.8-2.1 (singlet)~15-25
C8-H₃~1.8-2.1 (singlet)~15-25

Note: These are predicted values and may vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent feature will be a very broad O-H stretching vibration from the carboxylic acid group, appearing in the region of 3300-2500 cm⁻¹. orgchemboulder.com This broadness is a result of intermolecular hydrogen bonding, which typically forms dimers in the solid state and in concentrated solutions. orgchemboulder.com Superimposed on this broad O-H band, the C-H stretching vibrations of the methyl and olefinic C-H groups will appear as sharper peaks around 3000 cm⁻¹. orgchemboulder.com

A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid will be observed. Due to the conjugation with the triene system, this peak is expected to appear at a lower wavenumber, typically in the range of 1710-1680 cm⁻¹, compared to a non-conjugated carboxylic acid. libretexts.org The C=C stretching vibrations of the conjugated triene system will likely appear as one or more bands in the 1650-1600 cm⁻¹ region. A C-O stretching vibration associated with the carboxylic acid is also expected between 1320 and 1210 cm⁻¹. orgchemboulder.com

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid O-HStretch3300-2500Strong, Very Broad
C-H (sp² and sp³)Stretch3100-2850Medium to Sharp
Carbonyl C=O (conjugated)Stretch1710-1680Strong, Sharp
Alkene C=C (conjugated)Stretch1650-1600Medium to Weak
Carboxylic Acid C-OStretch1320-1210Medium
O-HBend1440-1395 and 950-910Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems. The extended π-system of the conjugated triene in this compound is expected to result in strong absorption in the UV region.

Mass Spectrometry-Based Detection and Identification

Mass spectrometry is a highly sensitive analytical technique used for the detection, identification, and quantification of compounds by measuring their mass-to-charge ratio (m/z). When coupled with chromatographic separation techniques, it becomes a powerful tool for analyzing complex mixtures.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Metabolite Analysis

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a state-of-the-art analytical technique for the sensitive and selective quantification of metabolites in biological matrices. This method would be ideal for studying the metabolic fate of this compound in various biological systems.

The metabolism of terpenoid carboxylic acids often involves several key biotransformation pathways. inchem.orgmicrobiologyjournal.org For this compound, expected metabolic transformations could include:

Hydroxylation: Introduction of hydroxyl groups at various positions on the carbon skeleton.

Conjugation: Formation of conjugates with endogenous molecules such as glucuronic acid or amino acids (e.g., glycine).

Reduction/Oxidation: Alterations to the double bonds or the carboxylic acid group.

Chain shortening: Degradation of the octatrienoic acid backbone.

A UPLC-MS/MS method would involve separating the parent compound and its metabolites using a UPLC system, followed by detection and quantification using a tandem mass spectrometer. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, where specific precursor-to-product ion transitions for each analyte are monitored.

Interactive Data Table: Potential Metabolites of this compound and their Detection by UPLC-MS/MS

Potential Metabolic PathwayExpected Metabolite StructureDetection Principle
HydroxylationAddition of one or more -OH groupsIncrease in mass by 16 Da per -OH group
GlucuronidationConjugation with glucuronic acidIncrease in mass by 176 Da
Glycine ConjugationConjugation with glycineIncrease in mass by 57 Da
Double Bond ReductionSaturation of one or more C=C bondsIncrease in mass by 2 Da per reduced bond

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. researchgate.net It is well-suited for profiling the volatile compounds that may be associated with this compound, either as related biosynthetic products or as degradation products. Fungi, for instance, are known to produce a wide array of volatile organic compounds, including various terpenoids. nih.govareeo.ac.ir

For GC-MS analysis, volatile compounds are typically extracted from the sample matrix using techniques like headspace solid-phase microextraction (HS-SPME) and then introduced into the GC system. areeo.ac.ir The compounds are separated based on their boiling points and polarity on a capillary column and then detected by a mass spectrometer. The resulting mass spectra provide a "fingerprint" for each compound, which can be compared to spectral libraries for identification.

The volatile profile associated with this compound could include a variety of smaller molecules resulting from its biosynthesis or degradation. These may include various alcohols, ketones, aldehydes, and esters. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone analytical technique for determining the molecular weight and structure of thermally labile and non-volatile molecules like this compound. nih.govresearchgate.netwikipedia.org As a "soft ionization" method, ESI is particularly advantageous as it minimizes fragmentation, ensuring the molecular ion is almost always observed. wikipedia.org

The process involves three key stages: the formation of charged droplets from a sample solution via a high-voltage electric field, the desolvation of these droplets as the solvent evaporates, and finally, the formation of gas-phase ions. creative-proteomics.com The resulting ions are then guided into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). nih.govresearchgate.net For a compound such as this compound, ESI-MS can provide a highly accurate mass measurement, which is crucial for confirming its elemental composition. nih.gov

When coupled with liquid chromatography (LC/ESI-MS) or tandem mass spectrometry (ESI-MS/MS), this technique offers enhanced capabilities for structural elucidation. nih.govresearchgate.net In an ESI-MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision-induced dissociation. The resulting fragmentation pattern provides a veritable fingerprint of the molecule, allowing for detailed structural characterization and confirmation of its chemical identity.

X-ray Crystallography for Ligand-Receptor Complex Elucidation

X-ray crystallography is an unparalleled technique for determining the three-dimensional atomic and molecular structure of a ligand-receptor complex. nih.govnih.govwikipedia.org This method is fundamental in structure-based drug design, as it provides a high-resolution visualization of how a ligand, such as this compound, binds to its protein target. nih.govnih.govfrontiersin.org

The initial and often most challenging step is the co-crystallization of the target protein with the ligand. wikipedia.orglibretexts.org Once suitable crystals are obtained, they are exposed to a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of intensities, which is recorded by a detector. wikipedia.org By analyzing this diffraction pattern, scientists can calculate an electron density map of the crystal's repeating unit. This map is then interpreted to build an atomic-level model of the protein-ligand complex, revealing the precise orientation of the ligand within the binding pocket and the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov

For a compound like this compound, which may target nuclear receptors, X-ray crystallography can elucidate the conformational changes induced in the receptor upon binding. This structural information is critical for understanding the mechanism of action and for designing more potent and selective analogs.

Cell-Based Assays for Functional Analysis

Luciferase Reporter Assays for Transcriptional Activity

Luciferase reporter assays are a widely used and highly sensitive method for studying gene expression and are particularly valuable for assessing the transcriptional activity of compounds that interact with nuclear receptors. nih.govsemanticscholar.org To evaluate this compound, a reporter gene construct is created. This typically involves fusing a promoter containing response elements for a specific nuclear receptor to the gene encoding the luciferase enzyme. nih.gov

This construct is then introduced into a suitable cell line. If this compound binds to and activates the endogenous or co-transfected nuclear receptor, the receptor will bind to the response elements in the promoter, driving the transcription of the luciferase gene. nih.gov The amount of luciferase protein produced is then quantified by adding its substrate, luciferin, which results in the emission of light. The intensity of this luminescence is directly proportional to the transcriptional activity of the compound. Often, a dual-luciferase system is employed, with a second reporter (like Renilla luciferase) serving as an internal control to normalize for transfection efficiency and cell viability. nih.govsemanticscholar.org

Table 1: Representative Luciferase Reporter Assay Data

Treatment Group Luciferase Activity (Relative Light Units) Fold Induction vs. Vehicle
Vehicle Control 15,000 1.0
This compound 180,000 12.0

Flow Cytometry for Cell Cycle and Differentiation Markers

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of individual cells within a population. aatbio.com It is commonly used to assess the effects of a compound on the cell cycle. biocompare.comabcam.comanalytica.am Cells treated with this compound can be harvested, fixed, and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI) or DAPI. biocompare.comabcam.comthermofisher.com

As the cells pass through the flow cytometer's laser, the fluorescence intensity of each cell is measured. This intensity is proportional to the cell's DNA content. aatbio.comthermofisher.com A histogram of fluorescence intensity versus cell count reveals the distribution of the cell population across the different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). abcam.comthermofisher.com This allows researchers to determine if the compound induces cell cycle arrest at a particular phase.

Furthermore, flow cytometry can be used to analyze cell differentiation by staining for specific surface or intracellular protein markers using fluorescently labeled antibodies. This enables the quantification of subpopulations of cells expressing particular differentiation markers in response to treatment with the compound.

Table 2: Illustrative Cell Cycle Analysis by Flow Cytometry

Treatment Group % Cells in G0/G1 Phase % Cells in S Phase % Cells in G2/M Phase
Vehicle Control 55% 30% 15%

In Vitro Kinase Assays

In vitro kinase assays are essential for determining if a compound directly interacts with and modulates the activity of specific protein kinases, which are key enzymes in cellular signaling pathways. To investigate the effect of this compound, a purified, active kinase is incubated with its specific substrate (often a peptide) and ATP (the phosphate donor) in the presence of the test compound.

The activity of the kinase is measured by quantifying the amount of phosphate transferred to the substrate. This is commonly done using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate, or through non-radioactive methods such as fluorescence-based assays or specific antibodies that recognize the phosphorylated substrate. A decrease or increase in substrate phosphorylation in the presence of this compound would indicate an inhibitory or activating effect on the kinase, respectively. These assays are crucial for identifying direct molecular targets and understanding the compound's mechanism of action.

Molecular Docking and Computational Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity at an atomic level. nih.govnih.govresearchgate.net This approach is used to model the interaction between this compound and its putative protein target. nih.gov The process involves two main steps: a search algorithm that generates various possible binding poses of the ligand within the protein's active site, and a scoring function that ranks these poses based on their predicted binding affinity. nih.govnih.gov

Computational modeling can generate a three-dimensional representation of the ligand-receptor complex, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. The scoring function provides a numerical value, often referred to as a docking score or binding energy, which estimates the strength of the interaction. These predictions can guide further experimental studies and the rational design of new analogs with improved potency or selectivity.

Table 3: Sample Molecular Docking Results for a Related Compound (2,4,6-Octatrienoic acid) with Apoptotic Regulators

Protein Target Docking Score (kcal/mol)
Caspase-7 -4.242
BAX -3.427
Bcl-2-like protein 1 -3.676
Mcl-1 -4.625
XIAP -3.007

Future Research Directions and Emerging Applications in Chemical Biology

Exploration of Novel Synthetic Pathways and Analogues

The current understanding of 3,7-Dimethyl-2,4,6-octatrienoic acid's biological activity necessitates the development of innovative and efficient synthetic routes to produce the parent compound and a diverse library of analogues. Future research in this area is poised to move beyond traditional chemical synthesis, embracing biocatalytic and chemoenzymatic strategies to enhance stereoselectivity and yield.

Biocatalytic Synthesis: The use of enzymes in organic synthesis offers a green and highly specific alternative to conventional methods. researchgate.net Researchers are exploring the use of lipoxygenases (LOXs) and other enzymes to catalyze the formation of the polyene backbone of this compound. mdpi.com This approach could lead to the production of specific isomers with potentially unique biological activities. The development of whole-cell biotransformation systems using engineered microorganisms is a promising avenue for the scalable and sustainable production of this and related fatty acids. researchgate.net

Chemoenzymatic Synthesis: Combining the strengths of chemical and enzymatic reactions can provide versatile pathways to novel analogues. For instance, a core scaffold of the molecule could be synthesized chemically, followed by enzymatic modifications to introduce specific functional groups. This hybrid approach allows for the creation of a wide array of derivatives with tailored properties, facilitating comprehensive structure-activity relationship (SAR) studies. nih.gov The goal is to identify analogues with improved potency, selectivity, and pharmacokinetic profiles.

A key focus of analogue synthesis is the exploration of derivatives with modified pharmacophores. For example, the synthesis of analogues like 8-((4-methoxy-2,3,6-trimethylphenyl)thio)-3,7-dimethyl-2,4,6-octatrienoic acid and 7-(2,3,5-trimethylphenoxy)-3,5-dimethyl-2,4,6-octatrienoic acid highlights the potential for developing compounds with unique biological properties by altering the substitution pattern on the polyene chain. ontosight.aiontosight.ai

Synthesis StrategyPotential AdvantagesKey Research Focus
Biocatalytic Synthesis High stereoselectivity, environmentally friendly, potential for novel isomer production.Engineering of lipoxygenases and other enzymes, development of whole-cell biotransformation systems.
Chemoenzymatic Synthesis Versatility in analogue design, combination of chemical and enzymatic strengths.Creation of diverse libraries for structure-activity relationship (SAR) studies.
Analogue Development Improved potency and selectivity, tailored pharmacokinetic properties.Modification of the polyene backbone and substitution patterns to explore new biological activities.

Elucidation of Undiscovered Molecular Targets and Signaling Networks

While PPARγ is a well-established target of this compound, the full spectrum of its molecular interactions and signaling networks remains to be fully elucidated. nih.gov Future investigations will likely focus on identifying novel binding partners and understanding the broader signaling cascades modulated by this compound.

Beyond PPARγ: The structural similarity of this compound to other endogenous lipids suggests the possibility of interactions with other nuclear receptors or lipid-sensing proteins. impurity.com Computational approaches, such as molecular docking and virtual screening, can be employed to predict potential off-target interactions. mdpi.com Experimental validation of these predictions through techniques like affinity chromatography and surface plasmon resonance will be crucial in identifying novel molecular targets. Furthermore, exploring the interactions of this compound with other PPAR subtypes, such as PPARα and PPARβ/δ, could reveal new therapeutic opportunities. mdpi.comnih.gov

Network Pharmacology: A systems-level approach using network pharmacology can help to unravel the complex interplay between this compound, its direct targets, and downstream signaling pathways. nih.gov By constructing and analyzing protein-protein interaction networks, researchers can identify key nodes and pathways that are perturbed by the compound. nih.gov This can provide a more holistic understanding of its mechanism of action beyond a single target and may reveal unexpected connections to other cellular processes.

Lipid-Protein Interaction Studies: Advanced biophysical techniques are needed to characterize the direct interactions between this compound and its protein targets in a native-like environment. nih.govmdpi.com Techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) and native mass spectrometry can provide insights into the conformational changes induced in a protein upon ligand binding. nih.gov Understanding these dynamic interactions is key to deciphering the molecular basis of the compound's biological effects.

Research AreaObjectiveMethodologies
Novel Target Identification To identify molecular targets of this compound beyond PPARγ.Molecular docking, virtual screening, affinity chromatography, surface plasmon resonance.
Network Pharmacology To understand the compound's effects on a systems level by analyzing protein-protein interaction networks.Bioinformatic analysis of interaction databases, pathway enrichment analysis.
Lipid-Protein Interactions To characterize the biophysical interactions between the compound and its protein targets.Hydrogen-deuterium exchange mass spectrometry (HDX-MS), native mass spectrometry.

Development of Advanced Analytical Techniques for Comprehensive Profiling

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental to its development as a potential therapeutic agent. This requires the development and application of sophisticated analytical techniques for its comprehensive profiling in biological matrices.

High-Resolution Mass Spectrometry: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive and specific quantification of this compound and its metabolites. researchgate.netsemanticscholar.org Future advancements will likely focus on developing ultra-high-performance liquid chromatography (UHPLC) methods for improved resolution and throughput. mdpi.com The use of high-resolution mass spectrometry, such as Orbitrap or time-of-flight (TOF) analyzers, will enable the accurate identification of novel metabolites and the elucidation of their structures. psu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about molecules in solution. rothamsted.ac.uk Advanced NMR techniques, including two-dimensional methods like COSY, HSQC, and HMBC, can be used to unambiguously identify the structure of this compound and its metabolites. nih.gov Furthermore, NMR-based metabolomics can provide a global snapshot of the metabolic changes induced by the compound in biological systems.

Chiral Chromatography: Given that enzymatic reactions in biological systems are often stereospecific, it is crucial to develop analytical methods that can separate and quantify the different stereoisomers of this compound and its metabolites. aocs.org Chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential techniques for this purpose. cnr.itaocs.org

Analytical TechniqueApplication in ProfilingFuture Directions
LC-MS/MS Quantification of the parent compound and its metabolites in biological samples.Development of UHPLC methods for higher resolution and throughput; use of high-resolution mass spectrometry for metabolite identification.
NMR Spectroscopy Structural elucidation of the parent compound and its metabolites; metabolomics studies.Application of advanced 2D-NMR techniques for unambiguous structure determination.
Chiral Chromatography Separation and quantification of stereoisomers.Development of novel chiral stationary phases for improved separation efficiency.

Integration with Systems Biology Approaches for Network-Level Understanding

To fully grasp the biological implications of this compound, it is imperative to move beyond a reductionist approach and embrace a systems-level perspective. Integrating data from various "omics" platforms can provide a comprehensive view of the cellular response to this compound. researchgate.net

Lipidomics: As a lipid molecule itself, this compound can influence the broader lipid landscape of a cell. nih.gov Lipidomics, the large-scale study of lipids, can reveal how the compound alters the composition and abundance of other lipid species, potentially uncovering novel signaling pathways and biomarkers. nih.gov

Multi-Omics Integration: A holistic understanding can be achieved by integrating lipidomics data with other omics datasets, such as transcriptomics, proteomics, and metabolomics. plos.org For instance, correlating changes in the lipidome with alterations in gene expression (transcriptomics) and protein levels (proteomics) can help to construct detailed models of the signaling networks modulated by this compound. sinobiological.com

Computational Modeling: The vast datasets generated by omics technologies require sophisticated computational tools for analysis and interpretation. nih.gov Mathematical modeling of the signaling pathways affected by this compound can help to predict the dynamic behavior of the system and identify key regulatory points. This in silico approach can guide further experimental investigations and aid in the rational design of new therapeutic strategies.

Systems Biology ApproachContribution to UnderstandingKey Technologies and Methods
Lipidomics Reveals the impact of the compound on the overall cellular lipid composition and identifies changes in lipid signaling pathways.Mass spectrometry-based lipid profiling, bioinformatics analysis of lipid data.
Multi-Omics Integration Provides a comprehensive view of the cellular response by correlating changes across different molecular levels.Transcriptomics (microarrays, RNA-seq), proteomics (mass spectrometry), metabolomics (MS, NMR).
Computational Modeling Predicts the dynamic behavior of signaling networks and identifies key regulatory nodes.Mathematical modeling, network analysis, bioinformatics.

Q & A

Q. What synthetic methodologies are established for 3,7-dimethyl-2,4,6-octatrienoic acid and its derivatives, and what challenges arise in achieving stereochemical purity?

Synthesis of this compound derivatives, such as the rexinoid agonist 9cUAB30, involves multi-step processes including esterification, isomerization, and catalytic hydrogenation. A critical challenge is maintaining stereochemical control during the formation of conjugated triene systems. For example, enantiomeric purity is confirmed via optical rotation measurements (e.g., [α]D = +70.6° for (R)-1) and validated using NMR and LC-MS to distinguish between stereoisomers . Solubility limitations of intermediates (e.g., poor solubility of 2,4,6-octatrienoic acid above 5 mM) further complicate kinetic studies and large-scale synthesis .

Q. How is the structural conformation of this compound characterized, and what techniques are essential for validating its binding to nuclear receptors?

X-ray crystallography and molecular docking are pivotal for resolving ligand-receptor interactions. For instance, the crystal structure of human RXRα bound to 9cUAB30 (PDB ID: 4PP5) reveals how methyl substitutions at positions 3 and 7 stabilize hydrophobic interactions within the ligand-binding domain. Complementary techniques like circular dichroism (CD) and surface plasmon resonance (SPR) quantify binding affinity and conformational changes induced by the compound .

Advanced Research Questions

Q. How do methyl substitutions at specific positions on this compound influence its potency and selectivity as an RXR agonist?

Methyl groups at positions 3 and 7 enhance steric complementarity with RXRα’s ligand-binding pocket, increasing agonist potency by 10-fold compared to non-methylated analogs. Structure-activity relationship (SAR) studies employ:

  • In vitro assays : TR-FRET (time-resolved fluorescence resonance energy transfer) to measure coactivator recruitment.
  • In vivo models : Transgenic mice with RXR-dependent reporter genes to assess tissue-specific activation.
    For example, 4-methyl-UAB30, a derivative, shows heightened lipid biosynthesis activity due to altered interactions with coactivator peptides like GRIP-1 .

Q. What experimental strategies resolve contradictions in lipid biosynthesis effects between this compound derivatives and their analogs?

Contradictory data (e.g., 9cUAB30’s chemopreventive efficacy vs. 4-methyl-UAB30’s pro-lipogenic effects) are addressed via:

  • Transcriptomics : RNA-seq profiling of liver tissue to identify differentially expressed genes (e.g., Srebf1 for lipid synthesis).
  • Metabolomics : LC-MS-based quantification of triglycerides and cholesterol esters.
  • Crystallographic comparison : Structural overlays of RXR-ligand complexes to pinpoint methyl group impacts on coactivator binding .

Q. How are preclinical models designed to evaluate the chemopreventive efficacy of this compound derivatives against carcinogenesis?

Studies use carcinogen-induced mammary tumor models (e.g., NMU-treated rats) with the following design:

  • Dose optimization : Pharmacokinetic profiling (plasma/tissue LC-MS) to establish bioavailability.
  • Endpoint analysis : Histopathology for tumor burden and immunohistochemistry for proliferation markers (Ki-67).
  • Biomarker validation : qPCR for RXR-target genes (Abca1, Cyp26a1) and oxidative stress markers (e.g., catalase activity) .

Q. What methodologies assess the compound’s antioxidant and DNA repair mechanisms in UV-damaged keratinocytes?

  • Antioxidant assays : Quantification of reactive oxygen species (ROS) via DCFH-DA fluorescence and lipid peroxidation via thiobarbituric acid-reactive substances (TBARS).
  • DNA repair kinetics : Immunofluorescence for phosphorylated H2A.X (γ-H2AX) foci and ELISA for cyclobutane pyrimidine dimers (CPDs).
  • PPAR-γ activation : Luciferase reporter assays in HEK293 cells transfected with PPAR-γ response elements .

Data Contradiction Analysis

Q. How do researchers reconcile discrepancies in the efficacy of this compound derivatives across different cancer models?

Divergent outcomes (e.g., efficacy in mammary cancer vs. limited activity in hepatic models) are investigated through:

  • Tissue-specific receptor expression : Western blotting for RXR isoforms (α, β, γ).
  • Pharmacodynamic modeling : Compartmental analysis to correlate tissue exposure levels with biological effects.
  • Cross-study meta-analysis : Pooling data from independent cohorts to identify confounding variables (e.g., diet, genetic background) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.